molecular formula C15H21N3O3S B2508199 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide CAS No. 1235049-39-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2508199
CAS No.: 1235049-39-4
M. Wt: 323.41
InChI Key: NYQXCFOXAOAYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a pyrazole ring, an ethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 2-ethoxybenzenesulfonyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamides, such as:

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrazole ring and the sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

1. Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyrazole ring, an ethyl group, and a sulfonamide moiety. Its molecular formula is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S with a molecular weight of approximately 316.4 g/mol.

PropertyValue
Molecular FormulaC15H20N2O3SC_{15}H_{20}N_{2}O_{3}S
Molecular Weight316.4 g/mol
CAS Number2034492-21-0

2. Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chlorides in the presence of bases such as triethylamine. The reaction conditions can vary, but generally include solvent systems like dichloromethane or dimethylformamide (DMF).

3.1 Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies on structurally similar compounds have shown that they can induce apoptosis in cancer cell lines such as C6 glioma cells. The mechanism involves cell cycle arrest and subsequent apoptosis, highlighting their potential as anticancer agents .

3.2 Antibacterial and Antifungal Properties

Compounds containing the pyrazole structure are also noted for their antibacterial and antifungal activities. A study demonstrated that certain pyrazole derivatives inhibited the growth of various bacterial strains, suggesting potential applications in treating infections . The sulfonamide group contributes to this activity by interfering with bacterial folic acid synthesis.

3.3 Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory effects as well. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This property makes them candidates for developing new anti-inflammatory drugs.

Case Study 1: Antitumor Efficacy

In a recent study, a derivative similar to this compound was tested against C6 glioma cells. The compound exhibited an IC50 value of 5.13 µM, outperforming standard chemotherapy agents like 5-FU (IC50 = 8.34 µM). Flow cytometry analysis indicated that the compound induced significant cell cycle arrest in the G0/G1 phase .

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features significantly inhibited bacterial growth, indicating their potential as new antibiotics .

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects. Continued research into its mechanisms of action and optimization of its chemical structure could lead to the development of effective therapeutic agents.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-4-21-14-7-5-6-8-15(14)22(19,20)16-9-10-18-13(3)11-12(2)17-18/h5-8,11,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXCFOXAOAYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.